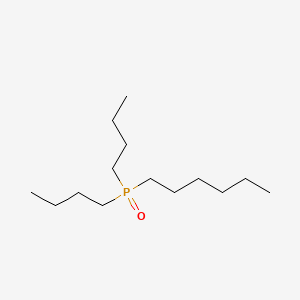
2-Ethyl-4,6-dimethyl-1,3,5-trioxane
Übersicht
Beschreibung
2-Ethyl-4,6-dimethyl-1,3,5-trioxane , also known as paraldehyde , is a cyclic trimer of acetaldehyde molecules. Its molecular formula is C₇H₁₄O₃ , and it has a molecular weight of 146.2 g/mol . Paraldehyde is a colorless liquid that is sparingly soluble in water but highly soluble in ethanol .
Synthesis Analysis
The synthesis of paraldehyde involves the oxidative transformation of olefinic bonds to carbonyl bonds. Preliminary experiments explore whether the three C-C double bonds can be oxidatively cleaved in a stepwise manner .
Molecular Structure Analysis
The molecular structure of this compound consists of three acetaldehyde units linked together. The compound has a cyclic trimeric structure, with a methyl group substituted for a hydrogen atom at each carbon. You can visualize its structure using the 2D Mol file .
Chemical Reactions Analysis
Paraldehyde can undergo various chemical reactions, including oxidation, hydrolysis, and ring-opening reactions. For example, it can be oxidized to form acetic acid or undergo C-C bond cleavage to yield formaldehyde. Detailed reaction mechanisms are available in relevant literature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Improved Synthesis Techniques: Research has improved the synthesis of compounds related to 2-ethyl-4,6-dimethyl-1,3,5-trioxane, enhancing reliability and efficiency in chemical production processes (Jauch, 2000).
- Structural Analysis: Studies have detailed the crystal structure and spectroscopic properties of trioxane derivatives, aiding in understanding their molecular behavior and potential applications (Tarbutton & Valente, 2010).
Applications in Fuel and Energy
- Polyoxymethylene Dimethyl Ethers (OME) Production: Trioxane serves as an intermediate in producing OME, a diesel fuel additive that reduces exhaust emissions. This research seeks to optimize production processes for environmental benefits (Baranowski, Bahmanpour, & Kröcher, 2017).
- Fuel Additives and Emission Reduction: The synthesis of OME from trioxane is studied for its potential to lower emissions in diesel fuels, highlighting environmental and engineering applications (Peláez, Marín, & Ordóñez, 2020).
Pharmaceutical and Biological Research
- Anticancer Properties: Certain trioxane derivatives show promising results in anticancer research, offering potential new avenues for cancer treatment (Posner, D'Angelo, O’Neill, & Mercer, 2006).
Chemical Analysis and Spectroscopy
- NMR Spectroscopy in Complex Mixtures: Trioxane's behavior in chemical equilibria and reaction kinetics has been studied using NMR spectroscopy, providing insights into its role in complex chemical reactions (Maiwald, Grützner, Ströfer, & Hasse, 2006).
Eigenschaften
IUPAC Name |
2-ethyl-4,6-dimethyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7-9-5(2)8-6(3)10-7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPPIMJVASWGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337382 | |
| Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24261-86-7 | |
| Record name | 2-Ethyl-4,6-dimethyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)